![molecular formula C15H20BN3O2S B2863027 5-({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}sulfanyl)-1H-1,2,4-triazole CAS No. 2246610-95-5](/img/structure/B2863027.png)
5-({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}sulfanyl)-1H-1,2,4-triazole
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Overview
Description
The compound “5-({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}sulfanyl)-1H-1,2,4-triazole” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The molecule also includes a tetramethyl-1,3,2-dioxaborolan-2-yl group and a phenylmethylsulfanyl group .
Scientific Research Applications
Organic Synthesis Intermediates
This compound serves as an intermediate in organic synthesis. The borate and sulfonamide groups present in the molecule make it a versatile reagent for nucleophilic and amidation reactions . Its stability and reactivity allow for its use in complex synthesis pathways, particularly in the construction of pharmacologically active molecules.
Drug Development
In the realm of pharmacy , compounds with borate groups are often utilized as enzyme inhibitors or specific ligand drugs . They have shown potential in treating various conditions, including tumors and microbial infections, and are being explored for their use in anticancer drugs.
Biological Applications
The boronic ester bonds in this compound are used in biological applications . They can act as fluorescent probes for identifying biological molecules such as hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . This makes them valuable tools in biochemical research and diagnostics.
Stimulus-Responsive Drug Carriers
Due to their ability to respond to microenvironmental changes like pH, glucose, and ATP, boronic ester bonds are employed in creating stimulus-responsive drug carriers . These carriers can deliver drugs through covalent or non-covalent interactions, enabling controlled drug release in response to specific biological stimuli.
Catalysis
Boronic acids and their derivatives are known for their role in catalysis . They are used in various transformation processes, including asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions . This compound’s borate group could potentially enhance the efficiency of these catalytic processes.
Material Science
In material science , the compound’s borate group can be incorporated into polymers to modify their properties. It is used in the synthesis of novel copolymers, which have applications in creating materials with specific optical and electrochemical properties .
Safety And Hazards
Future Directions
The compound “5-({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}sulfanyl)-1H-1,2,4-triazole” could potentially be used in various chemical reactions due to the presence of the reactive tetramethyl-1,3,2-dioxaborolan-2-yl group . Its use in the synthesis of other complex organic molecules could be a potential area of future research.
properties
IUPAC Name |
5-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylsulfanyl]-1H-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BN3O2S/c1-14(2)15(3,4)21-16(20-14)12-7-5-11(6-8-12)9-22-13-17-10-18-19-13/h5-8,10H,9H2,1-4H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEUWUFYBILCPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CSC3=NC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}sulfanyl)-1H-1,2,4-triazole |
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